D-Threonic Acid Calcium Salt D-Threonic Acid Calcium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC13577866
InChI: InChI=1S/2C4H8O5.Ca/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m11./s1
SMILES:
Molecular Formula: C8H14CaO10
Molecular Weight: 310.27 g/mol

D-Threonic Acid Calcium Salt

CAS No.:

Cat. No.: VC13577866

Molecular Formula: C8H14CaO10

Molecular Weight: 310.27 g/mol

* For research use only. Not for human or veterinary use.

D-Threonic Acid Calcium Salt -

Specification

Molecular Formula C8H14CaO10
Molecular Weight 310.27 g/mol
IUPAC Name calcium;(2S,3R)-2,3,4-trihydroxybutanoate
Standard InChI InChI=1S/2C4H8O5.Ca/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m11./s1
Standard InChI Key ZJXGOFZGZFVRHK-PZXRSRGQSA-L
Isomeric SMILES C([C@H]([C@@H](C(=O)[O-])O)O)O.C([C@H]([C@@H](C(=O)[O-])O)O)O.[Ca+2]
Canonical SMILES C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Ca+2]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

D-Threonic acid calcium salt consists of two D-threonate anions complexed with a calcium cation (Ca²⁺). Its IUPAC name, calcium;(2S,3R)-2,3,4-trihydroxybutanoate, reflects the stereochemical orientation of hydroxyl groups at the C2 and C3 positions, distinguishing it from the L-form [(2R,3S)-configuration] . The molecular formula C₈H₁₄CaO₁₀ corresponds to a molecular weight of 310.27 g/mol, identical to its L-enantiomer but with divergent spatial arrangement .

Table 1: Physicochemical Properties of D-Threonic Acid Calcium Salt

PropertyValueSource
Molecular FormulaC₈H₁₄CaO₁₀
Molecular Weight310.27 g/mol
Solubility (Water)8 mg/mL (25.78 mM)
Melting Point>300 °C
Boiling Point518.9°C at 760 mmHg

The compound’s high melting point (>300°C) and boiling point (518.9°C) suggest thermal stability, though experimental data specific to the D-form remain limited . Solubility in water (8 mg/mL) is comparable to the L-form, facilitating its use in aqueous formulations .

Synthesis and Production

Synthetic routes for D-threonic acid calcium salt typically involve the neutralization of D-threonic acid with calcium hydroxide or carbonate. A patented method describes the preparation of threonate salts via ascorbic acid oxidation, though this process predominantly yields the L-enantiomer . Chirally selective synthesis remains challenging, requiring enzymatic resolution or asymmetric catalysis to isolate the D-form. Industrial production scales are unclear, as most commercial sources focus on the L-configuration due to its established therapeutic applications .

Biochemical and Pharmacological Applications

Calcium Bioavailability and Bone Health

While direct studies on D-threonate are scarce, research on calcium L-threonate demonstrates enhanced bioavailability compared to inorganic calcium salts like carbonate or phosphate . The threonate ligand facilitates intestinal calcium absorption via paracellular pathways and stabilizes ionic calcium in solution, preventing precipitation . Whether the D-form exhibits similar transport mechanisms remains unverified, though stereospecific interactions with calcium channels or transporters could modulate efficacy.

Comparative Analysis: D- vs. L-Threonate

Table 2: Key Differences Between D- and L-Threonic Acid Calcium Salts

ParameterD-ThreonateL-Threonate
Stereochemistry(2S,3R)-configuration(2R,3S)-configuration
Vitamin C MetaboliteNoYes
Osteoporosis ApplicationsNot establishedClinically validated
Calcium AbsorptionHypothetical, untestedEnhanced vs. inorganic salts

The L-form’s efficacy in osteoporosis treatment is well-documented, with studies showing improved bone mineral density in preclinical models . In contrast, no peer-reviewed studies directly assess the D-form’s therapeutic potential, though its structural similarity warrants cautious exploration.

Research Gaps and Future Directions

Critical knowledge gaps include:

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles in mammalian systems.

  • Biological Activity: Screening for enantiomer-specific effects on bone remodeling, antioxidant pathways, or immune modulation.

  • Toxicology: Acute and chronic toxicity studies to establish safety thresholds.

Priority research areas should leverage comparative studies with L-threonate to isolate stereochemistry-dependent effects. Advanced analytical techniques, such as chiral chromatography and X-ray crystallography, could elucidate structural determinants of bioactivity .

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